![molecular formula C10H13NO2S B3039904 Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate CAS No. 1396762-11-0](/img/structure/B3039904.png)
Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate
Overview
Description
Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1396762-11-0 . It has a molecular weight of 211.28 . The compound is used in various areas of research .
Synthesis Analysis
The synthesis of Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate is a topic of ongoing research. There are several papers that discuss the synthesis of similar compounds .Molecular Structure Analysis
The InChI code for Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate is 1S/C10H13NO2S/c1-2-13-10(12)8-5-7-3-4-11-6-9(7)14-8/h5,11H,2-4,6H2,1H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate are complex and depend on the specific conditions and reactants present .Scientific Research Applications
Antitubulin Agents
The compound has been used in the synthesis of new antitubulin agents . These agents inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .
Antiproliferative Agents
The compound has been used to create antiproliferative agents . These agents are effective in the induction of apoptosis in a dose-dependent manner . Interestingly, these derivatives did not induce cell death in normal human peripheral blood mononuclear cells, suggesting that they may be selective against cancer cells .
Synthesis of Pyrido[4’,3’4,5]thieno[2,3-d]pyrimidines
The compound has been used as a starting material in the synthesis of new pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines . These derivatives have shown diverse biological activity .
4. Synthesis of Fused Pyrimidines and Pyridines The compound has been used in the synthesis of fused pyrimidines and pyridines . These fused ring systems have received considerable attention due to their diverse biological activity .
Intermediate in Drug Synthesis
Antifungal and Antibacterial Activities
Derivatives of the compound have been evaluated for their antifungal and antibacterial activities on various strains of fungi and bacteria .
properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)8-5-7-3-4-11-6-9(7)14-8/h5,11H,2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZGGJBGQAHGRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate | |
CAS RN |
1396762-11-0 | |
Record name | ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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